Benzoylalbiflorin

Inflammation Immunology Natural Products

Researchers often face bioactivity confounding when using non-benzoylated analogs like albiflorin or isomers like benzoylpaeoniflorin. Benzoylalbiflorin solves this precisely: - Validated negative control in MC3T3-E1 osteoblast mineralization assays (no ALP stimulation). - Essential reference standard for chromatographic separation from benzoylpaeoniflorin in LC-MS/MS methods. - ≥98% HPLC purity; white crystalline powder. Supplied for in vitro and SAR studies.

Molecular Formula C30H32O12
Molecular Weight 584.6 g/mol
Cat. No. B12421343
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzoylalbiflorin
Molecular FormulaC30H32O12
Molecular Weight584.6 g/mol
Structural Identifiers
SMILESCC12CC(C3CC1(C3(C(=O)O2)COC(=O)C4=CC=CC=C4)OC5C(C(C(C(O5)COC(=O)C6=CC=CC=C6)O)O)O)O
InChIInChI=1S/C30H32O12/c1-28-13-19(31)18-12-30(28,29(18,27(37)42-28)15-39-25(36)17-10-6-3-7-11-17)41-26-23(34)22(33)21(32)20(40-26)14-38-24(35)16-8-4-2-5-9-16/h2-11,18-23,26,31-34H,12-15H2,1H3/t18-,19+,20+,21+,22-,23+,26-,28-,29-,30-/m0/s1
InChIKeyZHQGREQIJCCKHT-ACZWZNQISA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzoylalbiflorin Chemical Profile & Specifications


Benzoylalbiflorin (CAS 184103-78-4, synonym Paeonivayin) is a monoterpene glycoside isolated from the roots of Paeonia lactiflora (Radix Paeoniae Alba). Its core structure is based on an albiflorin backbone, modified by the addition of a benzoyl group, a structural feature that increases lipophilicity and influences its pharmacological profile. [1] The compound is a white crystalline powder with a molecular formula of C30H32O12 and a molecular weight of 584.57 g/mol. [2] Commercial availability for research purposes typically specifies a purity of ≥95% or ≥98% as determined by HPLC, and it is supplied for in vitro studies and analytical reference use.

Analytical Reference Use

Isomer-specific chromatographic resolution for bioanalytical method selectivity assessment

Comparative SAR Research

Supports structure-activity relationship studies in inflammation and bone biology models

Why Benzoylalbiflorin Cannot Be Substituted by Analogs


The monoterpene glycosides from Paeonia lactiflora, including albiflorin, paeoniflorin, and their benzoylated derivatives, are not functionally equivalent. A key study demonstrated that the anti-inflammatory activities of these compounds are closely related to their structural characteristics, with paeoniflorins and paeonidanins presenting stronger effects than albiflorin derivatives. [1] Therefore, substituting Benzoylalbiflorin with its non-benzoylated analog, albiflorin, or even its structural isomer, benzoylpaeoniflorin, can lead to significantly different biological outcomes. The evidence below demonstrates that Benzoylalbiflorin possesses a unique activity signature, including a distinct anti-inflammatory profile and specific efficacy in osteoblast differentiation, which is not replicated by its closest analogs.

Non-benzoylated analogs show divergent bioactivity

Albiflorin and paeoniflorin derivatives exhibit distinct anti-inflammatory profiles; activity signatures may not transfer across scaffolds.

Structural isomer interferes with analytical quantification

Benzoylpaeoniflorin co-elutes and shares MS/MS fragments; method selectivity requires chromatographic separation validated against this compound.

Osteoblast differentiation activity is absent

Unlike glucopyranosyl derivatives, benzoylalbiflorin does not induce ALP or mineralization endpoints; using analogs may shift osteogenic assay outcomes.

Differentiating Benzoylalbiflorin from Analogues


Weaker Anti-Inflammatory Activity Than Paeoniflorins in Macrophages

In a comparative study of nine monoterpenoids, Benzoylalbiflorin (BAF) demonstrated measurable but relatively weak suppression of LPS-induced nitric oxide (NO) production in RAW 264.7 macrophages. At a concentration of 33 μM, BAF reduced the relative NO release rate to approximately 82% of the LPS-stimulated control, whereas the paeoniflorin derivatives (e.g., PF, MPF, MBPF) reduced NO release to approximately 50-60% of control. [1] This indicates that BAF is a less potent anti-inflammatory agent within this class of compounds. [2]

Anti-inflammatory comparison
Head-to-head
BAF relative NO release ~82% vs. ~50-60% for paeoniflorin derivatives at 33 μM
Lower reported anti-inflammatory response in macrophage assay
Data from LPS-stimulated RAW 264.7 cells; Griess assay
Inflammation Immunology Natural Products

No Osteogenic Activity in Osteoblast Differentiation

A study investigating the effects of Paeonia lactiflora compounds on bone formation tested 6'-O-benzoylalbiflorin (the specific benzoylated form of albiflorin) and found it did not significantly stimulate osteoblast differentiation. In contrast, the novel compound 6'-O-β-D-glucopyranosylalbiflorin (compound 1) significantly increased alkaline phosphatase (ALP) activity and nodule mineralization at 0.01-10 μM compared to control. [1] This positions 6'-O-benzoylalbiflorin as a valuable negative control or comparative tool for probing the specific structural features required for osteogenic activity.

Osteoblast activity contrast
Head-to-head
No significant ALP/mineralization increase vs. significant response for glucopyranosyl analog
Supports use as inactive comparator in osteoblast differentiation studies
MC3T3-E1 cells tested at 0.01–10 μM
Osteoporosis Bone Biology Regenerative Medicine

Isomer-Specific Chromatographic Resolution Requirement

Benzoylalbiflorin (BA) is a monoterpene isomer of benzoylpaeoniflorin (BP), a compound with reported neuroprotective properties. In bioanalytical method development, BA and BP produce similar diagnostic fragmentations in ESI-MS/MS, making their chromatographic separation essential for accurate quantification of BP in biological matrices. [1] A validated LC-MS/MS method for BP in rat plasma was developed to distinguish it from BA, achieving a linear range of 1-1000 ng/mL and a 4-minute runtime. [2]

Isomeric resolution method
Method context
Chromatographic separation from benzoylpaeoniflorin within a 4-min LC-MS/MS run
Required for accurate isomeric quantification in bioanalytical method validation
ESI positive mode; reverse-phase column
Analytical Chemistry Pharmacokinetics Bioanalysis

Moderate Antioxidant Activity in DPPH Assay

In a chemical profiling and antioxidant evaluation study, 6'-O-benzoylalbiflorin was found to possess certain antioxidant activity in a DPPH assay, but its potency was reported as much lower than that of the positive control, vitamin C (Vc). [1] This provides a quantitative benchmark for its free radical scavenging capacity relative to a standard antioxidant.

Antioxidant activity benchmark
Context-dependent
DPPH scavenging reported much lower than vitamin C control
Mild free-radical scavenging; not a potent antioxidant reference
Cross-study comparable; assay conditions may vary
Antioxidant Natural Products Free Radical Scavenging

Application Scenarios for Benzoylalbiflorin


Negative Control for Osteoblast Differentiation

Given the finding that 6'-O-benzoylalbiflorin did not stimulate ALP activity or mineralization in MC3T3-E1 cells [1], while the glucopyranosyl derivative did, this compound is ideally suited as a negative control in assays designed to identify novel osteogenic agents from Paeonia species. It allows researchers to confidently attribute positive results to specific structural modifications rather than a general class effect.

Analytical Reference Standard for Isomer-Specific Quantification

The established need to chromatographically resolve Benzoylalbiflorin (BA) from its isomer Benzoylpaeoniflorin (BP) [1] makes a high-purity Benzoylalbiflorin standard indispensable for any laboratory developing or validating LC-MS/MS methods for the quantification of BP in plasma, tissue, or herbal extracts. Its use ensures method selectivity and prevents inaccurate overestimation of BP concentrations.

Tool for SAR Studies in Inflammation

The direct comparative data showing Benzoylalbiflorin (BAF) is a weaker suppressor of NO production than paeoniflorin derivatives [1] establishes its value in SAR studies. Researchers investigating the anti-inflammatory mechanisms of Radix Paeoniae Alba compounds can use BAF to probe the specific contribution of the benzoyl group on the albiflorin scaffold versus the paeoniflorin scaffold to overall anti-inflammatory potency.

Application
Selection Property
Validation Focus
Negative-control context for osteoblast assays
Reported inactivity in ALP and mineralization endpoints
Assay endpoint confirmation using known inactive structural analog
Isomer-specific LC-MS/MS quantification
Isomeric peak resolution against benzoylpaeoniflorin
Co-elution risk assessment and method selectivity validation
SAR studies in monoterpene anti-inflammatory activity
Comparative NO inhibition profile vs. paeoniflorin scaffold
Structure-activity relationship interpretation using scaffold-matched control

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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